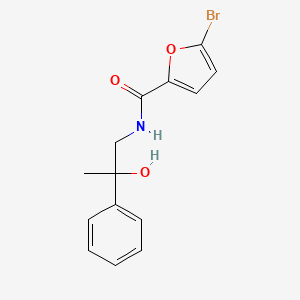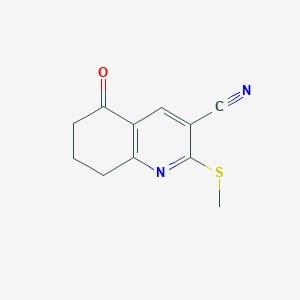![molecular formula C16H15ClN2O2S B2882129 2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole CAS No. 477872-55-2](/img/structure/B2882129.png)
2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiazole derivatives, closely related to the compound , have been studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies have predicted the inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron. These studies involved density functional theory (DFT) calculations and molecular dynamics simulations to investigate the strength of interactions between metal surfaces and these molecules. The theoretical data obtained were in good agreement with the experimental inhibition efficiency results previously reported, suggesting these compounds' potential as effective corrosion inhibitors (Kaya et al., 2016).
Structural and Spectroscopic Studies
Theoretical studies have investigated the intramolecular hydrogen bonds in thiazole derivatives, revealing insights into their structural characteristics. These studies employed all-electron calculations to explore the ground states and hydrogen bond energies, contributing to a better understanding of the molecular structure and potential applications of these compounds (Castro et al., 2007).
Synthesis and Antimicrobial Activity
Research on synthesizing formazans from Mannich bases of thiazole derivatives, including structures similar to the specified compound, has shown antimicrobial activity. These studies have detailed the chemical structures and evaluated the compounds' in vitro antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Sah et al., 2014).
Structural Transformations and Characterization
Investigations into the structural transformations of imidazo[2,1-b]thiazole derivatives have elucidated the nature of the reaction products through spectroscopic and X-ray crystal structure analysis. These studies provide insights into the reactivity and structural properties of thiazole derivatives, which can inform further research and application in material science and chemistry (Andreani et al., 1997).
Propriétés
IUPAC Name |
[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-14(10(2)19-21-16(20)12-3-4-12)22-15(18-9)11-5-7-13(17)8-6-11/h5-8,12H,3-4H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCKPHSTRZGZIU-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)C3CC3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanothiophen-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2882049.png)
![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
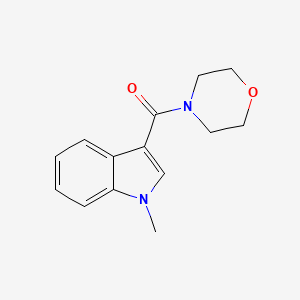
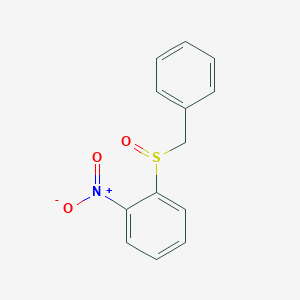
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)

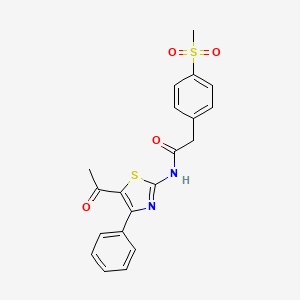


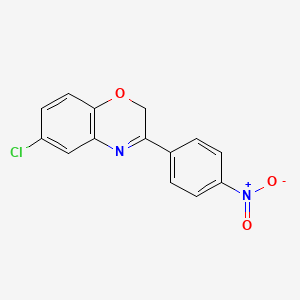
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
